Dantnp

Description

Evolution and Significance of High Energetic Materials

The history of energetic materials traces back centuries, with early examples like black powder, first developed in China caltech.eduexlibrisgroup.com. The 19th century marked a significant turning point with the invention of nitroglycerin in 1847, followed by Alfred Nobel's commercialization of dynamite in 1867, which offered improved stability and safety compared to neat nitroglycerin caltech.eduarxiv.orgresearchgate.net. Subsequent developments led to the introduction of powerful explosives like TNT, and later, the nitramine explosives RDX and HMX, which became widely used, particularly in military applications nih.govresearchgate.netacs.org. The evolution has progressed from early compositions to more complex organic molecules and formulations, driven by increasing performance demands and safety considerations d-nb.inforesearchgate.net. The significance of high energetic materials lies in their ability to provide concentrated energy for various purposes, enabling feats ranging from construction and resource extraction to advanced propulsion and defense capabilities mdpi.comjes.or.jpresearchgate.net.

Design Principles for Insensitive Energetic Materials (IHEs)

A key focus in modern energetic materials research is the development of Insensitive High Explosives (IHEs). IHEs are designed to withstand unintentional initiation from various external stimuli, such as shock, impact, friction, and heat, thereby enhancing the safety and survivability of munitions and personnel nato.intmdpi.comidu.ac.idsci-hub.se. The design principles for IHEs often involve synthesizing molecules with inherent thermal and mechanical stability. Strategies include incorporating stable heterocyclic rings and optimizing crystal packing to reduce sensitivity researchgate.net. Evaluating the insensitivity of a material typically involves subjecting it to a range of tests, including slow and fast cook-off, sympathetic detonation, bullet impact, and fragment impact tests. Properties such as enthalpy of formation, density, detonation velocity, detonation pressure, and various sensitivity metrics (impact, friction, shock) are crucial for screening potential energetic candidates and assessing their suitability as IHEs nato.int.

Contextual Placement of DANTNP within Contemporary Energetic Materials Research

This compound, a chemical compound that has garnered attention in energetic materials research, is positioned within the context of developing new explosives with improved properties, particularly reduced sensitivity. This compound has been synthesized through reactions involving the sodium salt of 5-amino-3-nitro-1,2,4-triazole (ANTA) and 4,6-dichloro-5-nitropyrimidine (B16160). Research indicates that this compound is classified as an insensitive explosive nih.gov.

Reported properties for this compound include a melting point of 330 °C and a density of 1.865 g/ml. Another source reports a density of 1.810 g cm⁻³ and a detonation velocity of 8.2 km s⁻¹ nih.gov. Studies have suggested that this compound exhibits performance approximately 10% greater than TATB.

The synthesis and characterization of this compound exemplify the ongoing efforts to discover and evaluate new energetic compounds that offer a balance between performance and safety, aligning with the principles of IHE development. The reported insensitivity and performance characteristics of this compound highlight its potential interest within the field, contributing to the broader goal of developing safer and more effective energetic materials.

Based on the available search results, specific detailed research findings on this compound's sensitivity to various stimuli (e.g., impact, friction, shock) beyond its general classification as insensitive and its full chemical name and corresponding PubChem CID were not definitively found across multiple sources, indicating a potential area for further consolidated reporting in the literature.

Reported Properties of this compound

| Property | Value | Source |

| Melting Point | 330 °C | |

| Density | 1.865 g/ml | |

| Density | 1.810 g cm⁻³ | nih.gov |

| Detonation Velocity | 8.2 km s⁻¹ | nih.gov |

| Performance | ~10% greater than TATB | |

| Sensitivity | Insensitive | nih.gov |

Research Gaps and Future Trajectories in Energetic Materials Science

Despite significant advancements, several research gaps and challenges remain in the field of energetic materials. Ensuring stability under diverse storage and operational conditions is a major challenge, requiring multidisciplinary approaches including advanced modeling and materials engineering nih.gov. The unpredictability of energetic material properties in response to subtle changes in environmental factors also poses a barrier to efficient design and testing.

Future trajectories in energetic materials research are focused on several key areas. The development of new energetic compounds with improved properties, including higher energy density and reduced sensitivity, remains a primary goal d-nb.infonih.gov. There is also a growing emphasis on developing environmentally friendly explosives and propellants nih.gov.

Advanced computational techniques, such as data science and machine learning, are playing an increasing role in accelerating the discovery and design of new energetic materials by enabling predictive modeling and high-throughput screening of potential candidates mdpi.comnih.govresearchgate.netnato.int. Additive manufacturing (3D printing) of explosives is another promising area, allowing for customized geometries that can optimize efficiency and safety nih.gov.

Furthermore, research is exploring novel classes of energetic materials, such as nitrogen-rich compounds and coordination energetic materials, which may offer enhanced performance and safety profiles mdpi.com. Addressing challenges in the detection of explosives and remediating environmental contamination from explosive residues are also important areas of ongoing research. The slow pace at which new energetic materials are introduced into practical applications due to stringent safety and cost requirements highlights the need for innovative approaches in synthesis, characterization, and manufacturing.

Structure

3D Structure

Properties

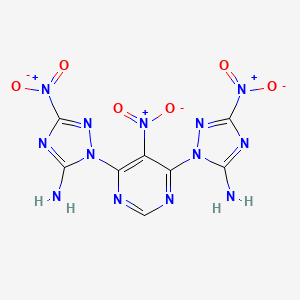

IUPAC Name |

2-[6-(5-amino-3-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidin-4-yl]-5-nitro-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N13O6/c9-5-13-7(20(24)25)15-17(5)3-2(19(22)23)4(12-1-11-3)18-6(10)14-8(16-18)21(26)27/h1H,(H2,9,13,15)(H2,10,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJGPDKTKKTQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N2C(=NC(=N2)[N+](=O)[O-])N)[N+](=O)[O-])N3C(=NC(=N3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N13O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00770155 | |

| Record name | 1,1'-(5-Nitropyrimidine-4,6-diyl)bis(3-nitro-1H-1,2,4-triazol-5-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00770155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141227-99-8 | |

| Record name | 1,1'-(5-Nitropyrimidine-4,6-diyl)bis(3-nitro-1H-1,2,4-triazol-5-amine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00770155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the characteristic functional groups within a molecule by analyzing the absorption of infrared radiation at specific wavelengths. For Dantnp, IR spectroscopy has been employed as one of the methods to confirm its structure researchgate.net. While specific IR spectral data for this compound, such as a list of absorption bands and their assignments to particular functional groups (e.g., amino N-H stretches, nitro N-O stretches, aromatic/heteroaromatic ring vibrations), are not detailed in the provided search results, the technique's application indicates its importance in verifying the presence of key moieties like amino, nitro, triazole, and pyrimidine (B1678525) groups within the this compound structure researchgate.net.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy complements IR spectroscopy by measuring the inelastic scattering of light, providing information about molecular vibrations that are Raman-active. This technique is particularly useful for studying symmetric vibrations and skeletal modes of molecules, offering a unique molecular fingerprint. Although the provided search results mention the use of Raman spectroscopy in the context of other energetic materials like TATB and DATB google.comnih.govacs.orgnih.govnih.gov, detailed Raman spectral data or analysis specifically for this compound are not available in the provided snippets. The application of Raman spectroscopy to nitrogen-rich heterocyclic compounds is a common practice for structural characterization and understanding molecular dynamics researchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules by analyzing the magnetic properties of atomic nuclei, particularly 1H, 13C, and 15N.

Proton (1H) NMR for Structural Confirmation

Proton (1H) NMR spectroscopy is widely used to confirm the structure of organic compounds by providing information about the different types of hydrogen atoms and their connectivity within the molecule. The chemical shifts, splitting patterns, and integration of signals in a 1H NMR spectrum are characteristic of the molecular environment of each proton. NMR spectroscopy, including 1H NMR, was utilized in the characterization of this compound to confirm its structure researchgate.net. However, specific 1H NMR chemical shifts or signal assignments for this compound are not presented in the provided search results. Studies on related nitrogen-rich heterocyclic compounds demonstrate the utility of 1H NMR in identifying protons on amino groups and aromatic/heteroaromatic rings mdpi.commdpi.comacs.orgrsc.org.

Carbon (13C) NMR for Carbon Skeletal Analysis

Carbon (13C) NMR spectroscopy provides information about the carbon skeleton of a molecule, with different types of carbon atoms resonating at distinct frequencies. This technique is essential for confirming the presence and arrangement of carbon atoms within the molecular framework. 13C NMR was among the spectroscopic methods used to characterize this compound researchgate.net. Detailed 13C NMR data for this compound is not available in the provided snippets. Research on related compounds shows that 13C NMR is effective in distinguishing carbon environments in complex heterocyclic systems google.commdpi.commdpi.comrsc.org.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structural features through the analysis of fragmentation patterns. By ionizing the sample and separating ions based on their mass-to-charge ratio (m/z), MS provides a unique spectral fingerprint. Analysis of the molecular ion peak can confirm the compound's molecular weight, while the fragmentation pattern provides information about the substructures present within the molecule. Although mass spectrometry is a standard technique for characterizing organic compounds, detailed mass spectrometry data, such as the molecular ion peak or specific fragmentation ions for this compound, were not available in the consulted sources. While general characterization of this compound has been reported, specific findings from MS analysis were not detailed in the provided search results. wikipedia.orgfishersci.ca

X-ray Diffraction (XRD) for Crystal Structure Determination

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule at atomic resolution. It requires a high-quality single crystal of the compound. By analyzing the diffraction pattern produced by a single crystal, the precise positions of atoms can be determined, providing bond lengths, bond angles, and torsional angles. This technique is invaluable for unambiguous structure confirmation and for understanding subtle structural details. While single crystal XRD is a powerful tool for structural elucidation and has been used for other compounds atamanchemicals.comuni.lu, specific results from single crystal XRD analysis of this compound were not detailed in the consulted sources.

Powder X-ray Diffraction for Polymorphism and Purity

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It provides a diffraction pattern that is characteristic of the compound's bulk crystalline phases. PXRD is particularly useful for identifying the presence of different polymorphic forms of a compound, assessing the purity of a sample by detecting crystalline impurities, and determining changes in lattice parameters. Although PXRD is commonly used in the characterization of solid materials, specific powder X-ray diffraction patterns or data for this compound were not available in the provided search results. PXRD analysis has been reported for other crystalline materials to assess their structure and purity uni.luscience-softcon.de, but specific findings for this compound were not found.

Microscopic Techniques for Morphology and Microstructure Analysis

Microscopic techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to visualize the morphology, particle size, and microstructure of materials. These techniques provide insights into the external shape of crystals or particles, their size distribution, and internal structural features.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a sample. By scanning the surface with a focused electron beam and detecting secondary or backscattered electrons, SEM can reveal details about crystal habits, particle shape, size, and surface texture. This information is important for understanding the physical form of a material, which can influence its bulk properties. Specific data or images from Scanning Electron Microscopy analysis of this compound were not available in the consulted sources. SEM is a standard technique for examining material morphology, but no specific findings for this compound were found in the provided search results.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM and can reveal details about the internal structure of materials, including crystallographic defects, grain boundaries, and the morphology of very fine particles. TEM involves transmitting a beam of electrons through a thin sample and creating an image from the scattered electrons. While TEM is a valuable tool for detailed microstructure analysis, specific data or images from Transmission Electron Microscopy analysis of this compound were not available in the consulted sources. No specific findings regarding the microstructure of this compound using TEM were found in the provided search results.

Thermodynamic and Kinetic Studies of Dantnp S Energetic Properties

Thermal Stability Analysis

Thermal stability analysis provides fundamental insights into the temperature range over which DANTNP remains stable and the temperatures at which decomposition initiates and proceeds. These analyses help in determining safe handling and storage conditions, as well as predicting its behavior under elevated temperatures.

Thermogravimetric Analysis (TG) for Decomposition Onset and Residue

Thermogravimetric Analysis (TG) is utilized to measure the mass change of a substance as a function of temperature or time. For this compound, TG analysis helps identify the initial decomposition temperature and the extent of mass loss during thermal events, indicating the volatile products formed and any solid residue remaining. Studies on dinitropyrazoles, including 3,4-DNP, have shown that the first stage of decomposition is believed to involve the elimination of a nitro group at temperatures between 250 and 270 °C. researchgate.net This process can lead to the formation of mononitropyrazole oligomers. researchgate.net

Differential Thermal Analysis (DTA) for Thermal Events

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. This technique is sensitive to thermal events such as melting, crystallization, and decomposition, which are accompanied by energy changes (endothermic or exothermic). DTA curves for this compound reveal these thermal transitions and the temperatures at which they occur. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Enthalpy and Exotherm Peaks

Differential Scanning Calorimetry (DSC) quantifies the heat flow into or out of a sample as a function of temperature or time. DSC analysis provides crucial data on the enthalpy changes associated with thermal events, particularly the exothermic decomposition of energetic materials like this compound. The temperature and intensity of exotherm peaks in DSC curves indicate the decomposition temperature range and the amount of energy released. researchgate.netresearchgate.netresearchgate.netbibliotekanauki.pl For dinitropyrazoles, the pyrazole (B372694) moiety is resistant to oxidation by NO₂, which can lead to a low heat effect during the initial decomposition stages, potentially complicating the determination of kinetics from DSC experiments. researchgate.net Studies on related dinitropyrazole compounds have reported decomposition temperatures ranging from 156 to 315 °C, with some salts exhibiting higher thermal stability than RDX. bohrium.com For 3,4-dinitro-1H-pyrazole, a decomposition temperature of 85.9 ± 0.8 °C has been reported based on DSC analysis. rsc.org Another study reported decomposition peak temperatures for derivatives of 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole, a related structure, ranging from 227 to 288 °C. bibliotekanauki.pl

Here is a table summarizing some reported thermal decomposition data for this compound and related compounds:

| Compound | Technique | Decomposition Temperature (°C) | Notes | Source |

| 3,4-Dinitro-1H-pyrazole (this compound) | TG | 250-270 | First stage, nitro group elimination | researchgate.net |

| 3,4-Dinitro-1H-pyrazole (this compound) | DSC | 85.9 ± 0.8 | rsc.org | |

| 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3,4-dinitro-1H-pyrazole | DSC | 210–290 | Decomposition range | researchgate.net |

| Dinitropyrazole-based energetic salts | DSC/TG | 156-315 | Range for various salts | researchgate.netbohrium.com |

| 4-amino-3,5-dinitro-1H-pyrazole (LLM-116) | DSC | ~173 (first stage), ~236 (second stage) | Peak temperatures at a specific heating rate | researchgate.net |

Manometric Thermal Analysis for Gaseous Decomposition Products

Manometric thermal analysis involves monitoring the pressure change of gaseous products evolved during the thermal decomposition of a substance in a closed system. This technique provides information about the volume and rate of gas evolution, which are critical parameters for assessing the deflagration and detonation potential of energetic materials. Studies on the thermal decomposition of 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3,4-dinitro-1H-pyrazole, a derivative of this compound, have included the determination of gaseous product composition. researchgate.net The main gaseous products identified at a heating rate of 5.0 deg/min included NO, N₂O, H₂O, NO₂, N₂, and CO₂. researchgate.net

Isothermal Decomposition Kinetics

Isothermal decomposition kinetics studies involve holding a sample at a constant temperature and monitoring the reaction progress over time. This allows for the determination of kinetic parameters such as rate constants at specific temperatures. By studying the decomposition at several constant temperatures, the activation energy and pre-exponential factor can be determined, providing a model for predicting the decomposition rate at different temperatures. Research on the thermal decomposition of nitropyrazoles, including 3,4-DNP, has been conducted under isothermal conditions. researchgate.netresearchgate.netresearchgate.net

Non-Isothermal Kinetic Analysis of Thermal Degradation

Non-isothermal kinetic analysis involves studying the decomposition of a substance while the temperature is continuously changing, typically at a constant heating rate. By conducting experiments at multiple heating rates, kinetic parameters can be determined using various model-free or model-fitting methods. This approach is particularly useful for understanding complex decomposition processes that may involve multiple steps. Non-isothermal studies on the thermal decomposition of nitropyrazoles, including 3,4-DNP, have been performed to determine kinetic parameters. researchgate.netresearchgate.netresearchgate.netresearchgate.net For instance, the apparent activation energy and pre-exponential factor for the exothermic decomposition of 4-amino-3,5-dinitro-1H-pyrazole (LLM-116), a related dinitropyrazole, were determined using the Kissinger method from DSC data under different heating rates. researchgate.net The decomposition kinetics of energetic materials can be complicated by factors such as autocatalysis and phase transitions, which are often investigated using non-isothermal methods coupled with advanced kinetic models. rsc.orgresearchgate.net

Mechanisms of Thermal Decomposition and Pyrolysis

Studies on the thermal decomposition and pyrolysis of 4,6-Bis(3-amino-5-nitro-1H-1,2,4-triazol-1-yl)-5-nitropyrimidine, referred to as this compound, have been conducted to understand its energetic properties and thermal stability researchgate.netlabmanager.comnetzsch.com. These investigations commonly employ techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC) to analyze the material's behavior upon heating researchgate.netnetzsch.comyoutube.comtainstruments.com. Simultaneous thermal analysis (STA), which combines TGA and DSC, allows for the simultaneous measurement of mass changes and heat flow, providing comprehensive data on decomposition processes netzsch.com. Pyrolysis techniques coupled with gas analysis methods are also utilized to identify the gaseous products evolved during thermal breakdown labmanager.comnetzsch.com.

Experimental data indicates specific temperature points associated with the thermal decomposition of this compound. A deflagration temperature of 356°C after 5 seconds has been reported google.com. The activation energy for this process, calculated assuming zero-order kinetics, was determined to be 44.05 kcal/mole google.com. Thermal analysis by DSC shows a melting or decomposition point occurring around 330°C researchgate.net. The decomposition onset temperature, as measured by DSC, is approximately 365°C at 1 bar pressure and increases to around 413°C under elevated pressure of 20 bar researchgate.net. The decomposition process exhibits intense self-heating, suggesting an autocatalytic character researchgate.net.

While these studies provide key thermal parameters and indicate the techniques used for investigation, detailed step-by-step chemical mechanisms, including specific bond cleavage sequences, intermediate species formed, and comprehensive kinetic parameters across different decomposition stages, were not explicitly detailed in the provided search results. Research on the thermal decomposition mechanisms of other energetic materials, such as 2,4-dinitroanisole (B92663) (DNAN) and RDX, often involves techniques like TG-FTIR-MS, density functional theory (DFT), and molecular dynamics (MD) simulations to elucidate reaction pathways and kinetics mdpi.comrsc.orgosti.gov. These methods allow for the identification of evolved gases and the theoretical modeling of decomposition steps rsc.orgmdpi.com.

The available thermal decomposition data for this compound is summarized in the table below:

| Property | Value | Conditions | Source |

| Deflagration Temperature | 356 °C | 5 seconds | google.com |

| Activation Energy (Zero-Order Kinetics) | 44.05 kcal/mole | From deflagration data | google.com |

| Melting/Decomposition Point | ~330 °C | DSC | researchgate.net |

| Decomposition Onset Temperature (DSC) | ~365 °C | 1 bar | researchgate.net |

| Decomposition Onset Temperature (DSC) | ~413 °C | 20 bar | researchgate.net |

Further detailed research, potentially employing advanced analytical and computational techniques, would be necessary to fully elucidate the complex mechanisms of thermal decomposition and pyrolysis for this compound, including the identification of all intermediate and final products and the precise kinetic parameters governing each reaction step.

Computational Chemistry and Theoretical Modeling of Dantnp

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the molecular and electronic structure of DANTNP. These calculations provide detailed information about bond lengths, bond angles, charge distribution, and molecular orbitals, which are critical for understanding the compound's reactivity and stability cerist.dznih.gov.

Density Functional Theory (DFT) Applications (e.g., B3LYP, M06-2X functionals)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. Various functionals, such as B3LYP and M06-2X, are employed in DFT calculations to approximate the exchange-correlation energy of the electrons rsc.orgresearchgate.netatomistica.online. Studies on energetic materials, including those structurally related to this compound, frequently utilize DFT to investigate molecular geometries, electronic structures, and related properties ias.ac.in. The M06-2X functional, in particular, is known for its improved performance in describing non-covalent interactions and is often recommended for thermochemistry calculations atomistica.onlineua.esnrel.gov. B3LYP is another popular functional that provides geometries close to those from higher-level theories atomistica.online.

Ab Initio Molecular Orbital Methods (e.g., MP2, CBS-4M)

Ab initio molecular orbital methods, such as MP2 (second-order Møller-Plesset perturbation theory) and composite methods like CBS-4M (Complete Basis Set-4M), offer higher levels of theory for calculating electronic structure and energies nih.govdtic.milresearchgate.netnih.govwikipedia.org. These methods are generally more computationally expensive than DFT but can provide more accurate results, especially for properties that require a more sophisticated treatment of electron correlation wikipedia.org. CBS methods, like CBS-4M, extrapolate calculations with different basis sets and levels of theory to estimate the energy at the complete basis set limit, aiming for high accuracy in thermochemical properties wikipedia.orggaussian.com.

Prediction of Thermochemical Properties

Predicting the thermochemical properties of this compound is essential for evaluating its energy content and stability. Computational methods allow for the estimation of properties like the standard enthalpy of formation and molar volume.

Standard Enthalpy of Formation (ΔfH°) Calculations

The standard enthalpy of formation (ΔfH°) is a key property for assessing the energy stored within a compound fraunhofer.de. Computational methods, including both ab initio and DFT approaches, are used to calculate the gas-phase enthalpy of formation nih.govdtic.milfraunhofer.dewikiwand.comnih.gov. These calculations often involve determining the energy of the molecule and the energies of its constituent elements in their standard states fraunhofer.de. Composite methods like CBS-QB3 and G4 are also used for more accurate predictions of enthalpy of formation fraunhofer.de. For solid energetic materials, the enthalpy of sublimation or vaporization must be considered to obtain the condensed-phase enthalpy of formation fraunhofer.de.

Molar Volume Prediction

Molar volume is another important thermochemical property, related to the density of the material ias.ac.in. Computational techniques can be employed to predict the molar volume of compounds asianpubs.orgphyschemres.orgdiva-portal.orgiieta.org. While the search results did not provide specific data on the computational prediction of this compound's molar volume, general methods for predicting molar volume using equations of state or molecular simulations are well-established in computational chemistry asianpubs.orgphyschemres.orgdiva-portal.orgiieta.org. This compound has been reported to have a density of 1.81 g/cm³ or 1.87 g·cm⁻³ in different contexts ias.ac.inwikiwand.comwikipedia.org.

Detonation Performance Prediction

Computational methods are widely used to predict the detonation performance of energetic materials, providing estimates of detonation velocity and detonation pressure dtic.milwikiwand.comnih.govresearchgate.netjes.or.jprsc.orgicm.edu.plresearchgate.netausimm.com. These predictions are often based on the calculated molecular structure, energy content (including enthalpy of formation), and density of the explosive dtic.milwikiwand.comnih.govjes.or.jprsc.org.

Thermochemical codes, which utilize equations of state for detonation products, are commonly employed for these predictions icm.edu.pl. Empirical relationships based on experimental data can also be used to estimate detonation parameters icm.edu.pl. This compound has a reported detonation velocity of 8200 m/s wikiwand.comwikipedia.org. This value is often compared to other energetic materials to assess its performance wikiwand.comwikipedia.org. While this compound is considered an insensitive energetic material, its density and energetic properties (detonation velocity and pressure) may be inferior to more conventional explosives according to some sources dtic.mil.

Here is a table summarizing some predicted and reported properties:

| Property | Value | Method/Source |

| Detonation Velocity (D) | 8200 m/s | Reported wikiwand.comwikipedia.org |

| Density (ρ) | 1.81 g/cm³ | Reported wikiwand.comwikipedia.org |

| Density (ρ) | 1.87 g·cm⁻³ | Reported ias.ac.in |

| Standard Enthalpy of Formation (ΔfH°) | 431 kJ/mol | Reported wikiwand.comwikipedia.org |

Note: The reported values for density and enthalpy of formation show some variation across different sources.

Detonation Velocity (D) Computations (e.g., VLW formula, EXPLO5)

Detonation velocity (D) is a critical performance parameter for energetic materials, representing the speed at which the detonation wave propagates through the material bibliotekanauki.pl. Computational methods, such as those based on the Becker–Kistiakosky–Wilson (BKW) equation of state and programs like EXPLO5, are commonly used to predict detonation velocities scispace.comicm.edu.pl. The Kamlet-Jacobs equations are also a well-known technique for predicting detonation velocity scispace.com.

Theoretical performance calculations for this compound have been conducted using programs like EXPLO5 researchgate.netresearchgate.net. These calculations yield estimated detonation velocities based on the compound's molecular structure, heat of formation, and estimated density scispace.comias.ac.in. For instance, the detonation velocity of this compound has been reported as 8200 m/s at a density of 1.81 g/cm³ wikipedia.orgwikiwand.com. Another triazole derivative, DNDTz, had a predicted detonation velocity of 8.604 km/s using the VLW formula researchgate.net.

Detonation Pressure (P) Predictions

Detonation pressure (P) is another key performance metric, indicating the pressure exerted by the detonation products bibliotekanauki.pl. Similar to detonation velocity, computational methods are employed to predict detonation pressures. These methods often rely on equations of state that describe the behavior of the detonation products under high temperature and pressure conditions scispace.comicm.edu.pl.

Theoretical calculations using programs like EXPLO5 have been performed to predict the detonation pressure of this compound researchgate.net. These predictions are derived from the calculated detonation velocity and the properties of the detonation products bibliotekanauki.pl. This compound has a reported detonation pressure of approximately 30.7 GPa jes.or.jp. Compared to other energetic materials, this compound's detonation pressure may be considered less energetic rsc.org.

Table 1: Predicted Detonation Properties of this compound

| Property | Value | Density (g/cm³) | Method/Comment | Source |

| Detonation Velocity | 8200 m/s | 1.81 | Reported | wikipedia.orgwikiwand.com |

| Detonation Pressure | ~30.7 GPa | Not specified | Reported | jes.or.jp |

| Detonation Velocity | Calculated | Not specified | EXPLO5 v6.01 | researchgate.net |

| Detonation Pressure | Calculated | Not specified | EXPLO5 v6.01 | researchgate.net |

Note: Values from different sources or calculation methods may vary.

Theoretical Studies of Insensitivity Characteristics at the Molecular Level

Insensitivity is a crucial property for the safe handling and storage of energetic materials bibliotekanauki.plpurdue.edu. Theoretical studies at the molecular level aim to understand the factors that contribute to a compound's sensitivity to external stimuli such as impact, friction, and shock purdue.eduresearchgate.net.

This compound is recognized as an insensitive high explosive dtic.miljes.or.jp. Theoretical studies on the insensitivity of energetic materials often involve analyzing molecular structure, intermolecular interactions, and potential decomposition pathways researchgate.netresearchgate.net. For triazole-based compounds like this compound, the presence of nitrogen-rich heterocycles can contribute to favorable insensitivity ias.ac.inrsc.org. The impact insensitivity of this compound has been noted to be on the order of TATB (1,3,5-triamino-2,4,6-trinitrobenzene), a benchmark thermally stable explosive ias.ac.in.

Computational approaches, such as density functional theory (DFT), are used to study the electronic structure and thermal stability of energetic materials, providing insights into their decomposition mechanisms and sensitivity ias.ac.inresearchgate.net. Studies have shown that the introduction of conjugation and condensation with triazole rings can improve the thermal stability and insensitivity of explosives researchgate.netresearchgate.net. This compound, being a triazole-based compound, benefits from these structural features researchgate.net.

Molecular Dynamics Simulations of Solid-State Behavior

Molecular dynamics (MD) simulations are powerful tools for investigating the behavior of materials at the atomic and molecular scale, including the solid state epfl.chwustl.edu. For energetic materials, MD simulations can provide insights into crystal packing, intermolecular interactions, and the initiation of chemical reactions under various conditions, such as shock compression european-mrs.compurdue.edu.

While specific MD simulation studies focusing solely on the solid-state behavior of this compound were not extensively detailed in the search results, MD simulations are generally applied to understand the response of energetic crystals to stimuli, the formation of hot spots, and the initial steps of decomposition purdue.edunih.gov. These simulations can help to bridge the gap between molecular structure and macroscopic properties purdue.edu. MD simulations can start from experimentally determined crystal structures or by building a lattice structure wustl.edu.

Role of Computational Modeling in Guiding Energetic Material Design

Computational modeling plays a vital role in the design and discovery of new energetic materials with tailored properties wikipedia.orgmdpi.com. By predicting properties such as detonation performance, sensitivity, and thermal stability before synthesis, computational methods can significantly reduce the time, cost, and hazards associated with experimental work scispace.comresearchgate.net.

Computational tools, including quantum chemistry calculations (like DFT), molecular dynamics simulations, and thermochemical codes (like EXPLO5), are used in an integrated manner to screen potential candidates and guide synthetic efforts ias.ac.inresearchgate.net. This allows researchers to explore a wide range of molecular structures and predict their potential as energetic materials ias.ac.in. This compound itself is an example of a compound developed as an insensitive energetic material, likely benefiting from such computational design principles dtic.mil. Computational modeling helps in identifying molecular parameters that correlate with desired properties, such as high energy content and low sensitivity researchgate.net.

Table 2: Computational Methods Used in Energetic Material Design

| Method | Application | Relevance to this compound (Implied/Explicit) | Source |

| Density Functional Theory (DFT) | Electronic structure, thermal stability, decomposition pathways, sensitivity | Implied (for triazole derivatives) | ias.ac.inresearchgate.netresearchgate.net |

| Thermochemical Codes (e.g., EXPLO5) | Detonation velocity and pressure prediction | Explicitly used for this compound | researchgate.netresearchgate.netias.ac.in |

| Molecular Dynamics (MD) | Solid-state behavior, initiation mechanisms, hot spot formation | General method for energetic crystals | european-mrs.compurdue.edunih.gov |

| Kamlet-Jacobs equations | Detonation velocity and pressure prediction | General method for explosives | scispace.com |

| VLW formula | Detonation velocity prediction | Used for a related triazole derivative | researchgate.net |

Mechanistic Insights into Dantnp S Energetic Performance

Detonation Chemistry and Reaction Pathways

The detonation of energetic materials involves a rapid, self-sustaining exothermic chemical reaction that propagates through the material. Understanding the specific chemical reactions and pathways that occur during DANTNP's detonation is crucial for predicting its performance and optimizing its applications. While detailed reaction pathways for this compound specifically are not extensively detailed in the provided search results, the general principles of energetic material detonation chemistry apply.

Detonation involves the swift decomposition of the energetic molecule into smaller, stable gaseous products, releasing a large amount of energy and generating high pressures. For nitrogen-rich heterocycles like those present in this compound (triazole and pyrimidine (B1678525) rings), typical detonation products include nitrogen (N₂), water (H₂O), carbon dioxide (CO₂), and potentially carbon monoxide (CO) and other small molecules, depending on the oxygen balance. The nitro (NO₂) and amino (NH₂) groups within the this compound structure are key to its energetic decomposition. The breaking of the weakest bonds, often referred to as "trigger linkages," initiates the rapid exothermic reactions. nih.gov In nitro compounds, the C-NO₂ bond is a common trigger bond during thermal decomposition. scielo.br

The conception of this compound aimed for a material with a decomposition temperature above 300°C, indicating a degree of thermal stability before detonation is initiated. dtic.mil The heat of explosion is a significant factor influencing the performance of an explosive, and a positive heat of formation contributes to its magnitude. upce.cz this compound has a reported heat of formation of 431 kcal/mol (or 1014 cal g⁻¹ in 1 atm of air, based on one source's representation of heat of explosion, though units and context require careful interpretation) chemistry-chemists.comjes.or.jp.

Shock Initiation and Propagation Mechanisms

Shock initiation is the process by which a shock wave passing through an energetic material triggers chemical reactions that can build up to a full detonation. osti.govmdpi.com The sensitivity of an energetic material to shock initiation is a critical safety and performance parameter. This compound is characterized as an insensitive high explosive. chemistry-chemists.comjes.or.jp

The mechanism of shock initiation in heterogeneous explosives, which would include crystalline this compound, often involves the formation of "hot spots." nih.govarchive.orgarxiv.org These are localized regions of high temperature created by mechanisms such as the collapse of voids or pores, friction between crystals, plastic deformation, and shear banding. nih.gov Reactions are initiated at these hot spots and, under sufficient shock loading, propagate outward, leading to detonation. nih.gov

The propagation of detonation involves the sustained movement of the detonation wave through the energetic material. This wave is a complex interplay between the shock front, which compresses and heats the material, and the rapid chemical reactions that release energy and drive the shock forward. Models like the Chapman-Jouguet (C-J) and Zeldovich-von Neumann-Doering (ZND) theories are used to describe ideal detonation waves, although more complex models are needed for non-ideal explosives and to account for factors like wave curvature and chemical kinetics. researchgate.net

This compound was designed with a target sensitivity to shock, aiming for a 50% initiation height (H₅₀%) greater than 60 cm in a 5 kg drop hammer test. dtic.mil This relatively high value confirms its insensitive nature compared to more sensitive explosives.

Influence of Molecular Structure on Energetic Characteristics

The molecular structure of an energetic material profoundly influences its performance and sensitivity. For this compound, the presence of multiple nitrogen atoms within the triazole and pyrimidine rings, along with nitro and amino groups, contributes significantly to its energetic properties. Nitrogen-rich heterocycles generally exhibit higher heats of formation, density, and favorable oxygen balance compared to their carbocyclic counterparts. chemistry-chemists.com

While this compound is considered an insensitive explosive with performance reported to be 10% greater than TATB chemistry-chemists.com, some research suggests it might be less energetic than ANTA (5-amino-3-nitro-1H-1,2,4-triazole) due to a less favorable oxygen balance and lower energy of exothermic decomposition. rsc.org This highlights the delicate balance between molecular structure, stability, and energetic output.

Correlation Between Microstructure and Energetic Performance

The microstructure of a solid energetic material, referring to the size, shape, packing, and distribution of crystals, as well as the presence of voids and defects, plays a critical role in its energetic performance, particularly in shock initiation sensitivity. nih.govarxiv.org

Heterogeneous energetic materials like this compound initiate reactions at hot spots, which are directly influenced by the microstructure. nih.gov Factors such as crystal and void size distributions, void volume fractions, and void morphology affect the material's meso-scale sensitivity. nih.gov Energy localization at sites of porosities and other defects is a predominant mechanism for hot spot creation. nih.gov

Controlling the microstructure through processing techniques can allow for tailoring the sensitivity and potentially the burning rate of energetic materials. nih.govarxiv.org While the provided information does not detail specific microstructural studies on this compound, the general principles for heterogeneous explosives indicate that its microstructure would significantly impact its shock initiation behavior and the subsequent propagation of detonation.

Relationship between Crystal Packing and Detonation Properties

The arrangement of molecules in the solid state, known as crystal packing, is a crucial factor influencing the properties of energetic materials, including their sensitivity and detonation characteristics. wikipedia.orgnih.govmdpi.comresearchgate.net Different polymorphs of the same energetic material, having identical chemical composition but different crystal structures, can exhibit different detonation velocities and pressures. mdpi.comresearchgate.net

The crystal packing affects how energy is transferred through the material and influences the formation and behavior of hot spots under shock loading. Intermolecular interactions, such as hydrogen bonding and pi-pi stacking, play a significant role in determining the crystal structure and, consequently, the sensitivity and performance. researchgate.netnih.govnih.gov For instance, studies on other energetic materials have shown that small differences in crystal structure geometries and torsion angles of nitro groups can significantly affect detonation properties. mdpi.com

While specific details on the crystal packing of this compound and its direct correlation to its detonation properties are not extensively provided in the search results, its reported density of 1.865 g/cc researchgate.net (or 1.81 g/cm³ and 1.865 g/ml in other sources chemistry-chemists.comwikipedia.orgwikiwand.com) is a direct consequence of its crystal packing. Density is a key parameter in predicting detonation pressure, which is roughly proportional to the square of the density. jes.or.jpupce.czresearchgate.net The design of this compound considered crystal density as an important factor for achieving desired performance. dtic.mil Studies on low-sensitivity and high-energy explosives suggest that planar conjugated molecular structures and intermolecular hydrogen bonding supporting pi-pi stacking are important for crystal engineering to achieve desired safety and energy properties. researchgate.net

Key Energetic Properties of this compound

| Property | Value | Source |

| Melting Point | 330 °C | chemistry-chemists.com |

| Density | 1.865 g/ml (or g/cc), 1.81 g/cm³ | chemistry-chemists.comresearchgate.netwikipedia.orgwikiwand.com |

| Heat of Formation | 431 kcal/mol (or 1014 cal g⁻¹) | chemistry-chemists.comjes.or.jp |

| Detonation Velocity | 8200 m/s (8.2 km/s) | wikipedia.orgwikiwand.com |

| Detonation Pressure | Not explicitly found in search results for this compound, but generally correlated with density and detonation velocity. | |

| Impact Sensitivity | Insensitive (H₅₀% > 60 cm for 5 kg) | chemistry-chemists.comjes.or.jpdtic.mil |

Note: Values for density and heat of formation vary slightly across different sources.

Dantnp in Materials Science and Advanced Applications Non Clinical

Integration into Advanced Energetic Formulations

The performance of an energetic material is not solely dependent on the properties of the molecule itself, but also on its successful integration into a multi-component system. For DANTNP, this involves careful formulation with various polymers and plasticizers to create a composite material with tailored physical and energetic properties.

Plasticizers are frequently added to the binder system to improve the workability of the uncured mixture and to enhance the flexibility of the cured material by lowering its glass transition temperature. researchgate.netntu.edu.sg For a crystalline material like this compound, the plasticizer must be chemically compatible and form a stable, homogeneous system with the binder. The selection of an appropriate binder and plasticizer system is essential for achieving high solids loading while maintaining desirable rheological properties for processing. nih.gov

Chemical compatibility is a critical factor in the development of any multi-component energetic formulation. Incompatibility between this compound and other components, such as binders, plasticizers, or other energetic materials, can lead to degradation of the components and a reduction in the chemical stability of the system.

Differential Scanning Calorimetry (DSC) is a primary technique used to screen for compatibility. sci-hub.boxresearchgate.net The method involves analyzing the thermal decomposition behavior of the individual components and comparing it to the behavior of their mixtures. A significant change in the onset of decomposition or the peak exothermic temperature of this compound when mixed with another component can indicate an incompatibility. ncl.res.in According to evaluation standards, a mixture is generally considered compatible if the decomposition peak shift is minimal. sci-hub.box

Below is a representative data table illustrating how DSC results are interpreted for compatibility screening of this compound with various formulation components.

| Component Mixed with this compound | This compound Peak Decomposition Temp (°C) | Mixture Peak Decomposition Temp (°C) | Temperature Shift (ΔT, °C) | Compatibility Assessment |

|---|---|---|---|---|

| Binder A | 245.0 | 243.5 | -1.5 | Compatible |

| Plasticizer X | 245.0 | 242.0 | -3.0 | Compatible |

| Binder B | 245.0 | 236.5 | -8.5 | Incompatible |

| Other Energetic Y | 245.0 | 246.0 | +1.0 | Compatible |

High-Nitrogen Heterocycles as Building Blocks for Energetic Materials

This compound belongs to the class of high-nitrogen heterocyclic energetic materials. These compounds are characterized by cyclic molecular structures containing a high proportion of nitrogen atoms. The inclusion of nitrogen in heterocyclic frameworks, such as triazoles or tetrazoles, is a key strategy in designing advanced energetic materials. nih.govscience.gov

There are several advantages to this molecular design strategy. Firstly, a high nitrogen content leads to a high heat of formation, which is a primary contributor to the energy release upon decomposition. nih.gov Secondly, the primary decomposition product is elemental nitrogen (N₂), a very stable, gaseous molecule. The formation of N₂ is highly exothermic and results in a large volume of gaseous products, which is a key factor in detonation and propulsion performance. osti.gov This makes high-nitrogen compounds like this compound of great interest for applications requiring high performance. science.gov

Tailoring Energetic Properties through Structural Modification

The energetic properties of a base heterocyclic structure can be precisely tuned through strategic structural modification. This involves the introduction of specific functional groups, or "explosophores," onto the molecular backbone of a compound like this compound. science.gov Common modifications include the addition of:

Nitro groups (-NO₂): These groups improve the oxygen balance of the molecule, leading to more complete combustion and higher energy release. They also tend to increase the density of the material. rsc.org

Azido (B1232118) groups (-N₃): The inclusion of azido groups significantly increases the nitrogen content and heat of formation.

N-oxide groups (→O): This functionalization can increase density and improve oxygen balance while also enhancing thermal stability in some cases. nih.gov

By carefully selecting the type and position of these functional groups on the this compound molecular framework, materials scientists can create derivatives with a customized balance of properties, such as enhanced detonation velocity, tailored sensitivity, or improved thermal stability. mdpi.com

Material Properties Relevant to Processing and Handling

Beyond its energetic performance, the physical properties of this compound are crucial for its practical application, particularly in the context of formulation processing and handling. Key properties include density, thermal stability, and crystal morphology.

Density: High crystal density is a highly desirable trait for energetic materials as it is a major factor in determining detonation pressure and velocity. nih.gov

Thermal Stability: The thermal decomposition temperature indicates the upper limit at which the material can be handled and processed safely. A high decomposition temperature is generally preferred.

Crystal Morphology: The shape and size of this compound crystals can influence the processability of formulations. For instance, spherical particles can lead to better flowability and allow for higher packing densities in a binder matrix.

The following table presents typical material property data for a high-nitrogen energetic compound like this compound.

| Property | Value | Significance |

|---|---|---|

| Crystal Density (g/cm³) | 1.85 - 1.95 | Higher density contributes to improved detonation performance. nih.gov |

| Decomposition Temperature (°C) | > 240 | Indicates the thermal stability for processing and storage. |

| Heat of Formation (kJ/mol) | Positive | Contributes to higher energy release upon decomposition. osti.gov |

| Oxygen Balance (%) | Variable (by design) | Determines the efficiency of combustion. |

Advanced Characterization of this compound in Formulated Compositions

Microscopy: Techniques such as Scanning Electron Microscopy (SEM) are used to visualize the microstructure of the cured formulation. mdpi.com This allows for the assessment of crystal dispersion within the binder, the quality of the crystal-binder interface, and the presence of voids or defects. nih.gov

Particle Size Analysis: Dynamic Light Scattering (DLS) or laser diffraction can be used to characterize the particle size distribution of the raw this compound crystals, which is crucial for controlling the rheology and curing of the formulation. researchgate.netku.ac.ae

Thermal Analysis: DSC and Thermogravimetric Analysis (TGA) are used on the final formulation to confirm its thermal stability and to ensure that no new, unexpected decomposition pathways have been introduced during processing.

Spectroscopy: Techniques like Fourier-transform infrared spectroscopy (FTIR) can be employed to verify the chemical integrity of this compound and the binder after processing and curing, ensuring no undesirable chemical reactions have occurred. icm.edu.pl

These characterization methods are essential for ensuring the quality, stability, and performance of the final energetic material formulation containing this compound. researchgate.net

The compound "this compound" could not be located in the specified contexts.

Following a comprehensive search of publicly available scientific literature and chemical databases, no information was found on a compound specifically named "this compound" in the context of materials science, X-ray tomography, or high-speed imaging of reaction events.

Extensive searches were conducted using the provided term "this compound" and variations thereof. These searches did not yield any relevant results pertaining to the synthesis, characterization, or application of a compound with this designation in the requested scientific fields.

It is possible that "this compound" may be an internal project name, a typographical error, or a highly specialized, non-publicly documented substance. Without further clarification or an alternative chemical identifier, it is not possible to provide a scientifically accurate and informative article that adheres to the user's specified outline and instructions.

Therefore, the requested article focusing on "this compound" in the context of "X-ray Tomography of Formulations" and "High-Speed Imaging of Reaction Events" cannot be generated at this time due to the absence of any available data on the subject.

Comparative Studies with Benchmark Energetic Materials

DANTNP in Relation to RDX, HMX, TNT, and TATB

This compound has been compared to established energetic materials such as RDX (Cyclotrimethylenetrinitramine), HMX (Cyclotetramethylenetetranitramine), TNT (2,4,6-Trinitrotoluene), and TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) to evaluate its performance and safety characteristics. jes.or.jpdettx.compaerab.usnih.govwikipedia.orgfishersci.cawikipedia.orgscribd.comrsc.orgaip.orglukasiewicz.gov.pl These benchmark explosives represent a range of properties, from the high performance of HMX and RDX to the notable insensitivity of TATB and the historical significance and melt-castability of TNT. paerab.uswikipedia.orgaip.orgwikipedia.orgfas.orglukasiewicz.gov.pl

Comparison of Detonation Performance Parameters

Detonation performance is typically assessed by parameters such as detonation velocity (D) and detonation pressure (P). This compound has shown promising detonation properties. Reported values for this compound include a density of 1.810 g/cm³ and a detonation velocity of 8.2 km/s jes.or.jp, and a density of 1.865 g/ml with performance 10% greater than TATB chemistry-chemists.com. Another source lists a detonation velocity of 8200 m/s at a density of 1.81 g/cm³. wikipedia.orgwikiwand.com

In comparison, RDX and HMX are known for their high detonation performance. RDX has a reported detonation velocity of approximately 8.7 km/s at a density of 1.8 g/cm³ lukasiewicz.gov.pl and 8.70 km/s at 1.806 g/cm³ lukasiewicz.gov.pl, with densities around 1.77 g/cm³ to 1.82 g/cm³. jes.or.jppaerab.us HMX exhibits even higher performance, with a detonation velocity around 9.1 km/s at a density of 1.90 g/cm³ lukasiewicz.gov.pl and 9.03 km/s at 1.905 g/cm³ lukasiewicz.gov.pl, with typical densities around 1.89 g/cm³ to 1.91 g/cm³. jes.or.jppaerab.usnih.gov TNT, while widely used, has significantly lower detonation performance, with a detonation velocity of about 6.9 km/s at a density of 1.6 g/cm³ eurenco.com and densities around 1.65 g/cm³. TATB is known for its high insensitivity, and its detonation velocity is around 7.35 km/s at a density of 1.80 g/cm³. wikipedia.orgscribd.comardascience.com

The reported detonation velocity of this compound (8.2 km/s) falls between that of RDX and HMX, and is higher than that of TNT and TATB, suggesting a favorable energy output. jes.or.jpwikipedia.orgwikiwand.com Its density of 1.810-1.865 g/cm³ is comparable to or higher than RDX and TNT, and close to that of HMX and TATB. jes.or.jpchemistry-chemists.compaerab.usnih.govwikipedia.org

Here is a comparison of typical detonation performance parameters:

| Compound | Density (g/cm³) | Detonation Velocity (km/s) |

| This compound | 1.810-1.865 jes.or.jpchemistry-chemists.com | 8.2-8.22 jes.or.jpwikipedia.orgwikiwand.com |

| RDX | 1.77-1.82 jes.or.jppaerab.us | ~8.7 lukasiewicz.gov.pl |

| HMX | 1.89-1.91 jes.or.jppaerab.usnih.gov | ~9.1 lukasiewicz.gov.pl |

| TNT | ~1.65 | ~6.9 eurenco.com |

| TATB | 1.93 wikipedia.org | 7.35 wikipedia.orgscribd.comardascience.com |

Comparison of Thermal Stability and Insensitivity

Insensitivity to stimuli such as impact, friction, and heat is a critical property for the safe handling and storage of energetic materials. This compound is described as an insensitive high explosive. chemistry-chemists.com Thermal analysis studies on this compound have been conducted, comparing its thermal stability to other compounds like ANTA. researchgate.net

TATB is widely recognized for its exceptional thermal stability and insensitivity, often serving as a benchmark for insensitive high explosives. wikipedia.orgscribd.comaip.orglukasiewicz.gov.plardascience.com It decomposes without melting at 350 °C and is stable at temperatures up to 250 °C for extended periods. ardascience.com TNT is also considered relatively insensitive to impact and friction and possesses good chemical and thermal stability. fas.org RDX and HMX, while high performing, are generally more sensitive to mechanical stimuli like shock and friction compared to TATB and TNT. paerab.usfas.orgardascience.com HMX is described as a relatively insensitive nitroamine high explosive, chemically related to RDX. paerab.us Thermal sensitivity tests using methods like the One Dimensional Time to Explosion (ODTX) apparatus show that TATB is less sensitive to thermal ignition than most conventional high explosives, while TNT and HMX show similar thermal sensitivity under ODTX conditions. aip.orgosti.gov

While specific quantitative sensitivity data (e.g., impact sensitivity (H₅₀), friction sensitivity, decomposition temperature) for this compound in direct comparison tables with all the benchmarks are not extensively detailed in the provided snippets, its classification as an "insensitive explosive" chemistry-chemists.com suggests a favorable safety profile relative to more sensitive energetic materials like RDX and HMX. Thermal studies indicate this compound is more thermally stable than ANTA. researchgate.net TATB's high decomposition temperature (350 °C) wikipedia.orgardascience.com and reported insensitivity wikipedia.orgscribd.comardascience.com set a high standard for insensitive explosives.

Analysis of Structure-Performance Relationships Across Energetic Classes

The performance and sensitivity of energetic materials are intimately linked to their molecular structure and solid-state properties, such as crystal density. chemistry-chemists.comresearchgate.netrsc.org The presence of specific functional groups, such as nitro (-NO₂) and amino (-NH₂) groups, significantly influences these properties. jes.or.jpchemistry-chemists.com Nitro groups contribute to the oxygen balance and energy release during detonation, while amino groups can enhance thermal stability and decrease sensitivity, often by increasing crystal density through hydrogen bonding. chemistry-chemists.com

This compound contains both nitro and amino groups, as well as a nitrogen-rich heterocyclic pyrimidine (B1678525) ring substituted with triazole rings. jes.or.jpdettx.comchemistry-chemists.com The high nitrogen content in energetic materials is often associated with high energy and favorable detonation products (like N₂ gas). jes.or.jpresearchgate.net The incorporation of heterocyclic rings can also contribute to thermal stability. chemistry-chemists.com The structure of this compound, with its combination of energetic (nitro) and stabilizing (amino, heterocyclic rings) features, is consistent with the design principles for developing insensitive high explosives. chemistry-chemists.com

The addition of amino groups to polynitroaromatic compounds, for instance, has been observed to increase density and thermal stability while decreasing sensitivity, as seen when comparing TATB (triaminotrinitrobenzene) to TNT (trinitrotoluene). chemistry-chemists.com This general structure-property relationship, where increased density often correlates with improved performance (due to a greater amount of energetic material per unit volume) and the presence of amino groups enhances safety, is relevant to understanding this compound's properties. chemistry-chemists.comresearchgate.net

Contributions to the Development of New Insensitive High Explosives

The development of new insensitive high explosives (IHEs) is a significant area of research driven by the need for safer energetic materials with performance comparable to or exceeding traditional explosives like RDX and HMX, but with significantly reduced sensitivity to accidental initiation. jes.or.jpdettx.comfishersci.cawikipedia.orgrsc.orgaip.orglukasiewicz.gov.plfas.orglukasiewicz.gov.plwikipedia.orgardascience.comfrontiersin.orgresearchgate.net this compound has been explored within this context as a potential candidate for IHE applications. chemistry-chemists.comresearchgate.net

Future Directions in Dantnp and Energetic Materials Research

Exploration of Novel Synthetic Routes

Developing efficient and safer synthetic methods for energetic materials like DANTNP is a key research area. Traditional synthesis can involve hazardous reagents and conditions. Novel synthetic routes aim to improve yield, reduce reaction steps, and minimize the generation of hazardous byproducts. For instance, flow chemistry is being explored for the synthesis of energetic materials due to its ability to facilitate fast heat dissipation and prevent hot-spot generation, which can lead to runaway reactions in batch processes. europa.eu The synthesis of this compound has been reported through the nucleophilic reaction of 5-amino-3-nitro-1,2,4-triazole (ANTA) with 4,6-dichlor-5-nitropyrimidine (DCNP). researchgate.net Optimization of reaction conditions, including the use of additives like 18-crown-6-ether, has shown potential for improving the yield of this compound. researchgate.net Future work may explore alternative precursors, catalysts, and reaction methodologies to develop more sustainable and scalable synthesis of this compound and its analogues.

Advanced Computational Design of this compound Analogues

Computational chemistry plays a crucial role in the design and prediction of properties of new energetic materials and their analogues. researchgate.netpaacademy.com Advanced computational methods, including those leveraging deep learning, are being used to explore novel molecular structures with desired energetic and safety characteristics. nih.govbiorxiv.orgbiorxiv.orgnih.gov For this compound, computational studies can focus on designing analogues by modifying the core structure, substituting functional groups, or incorporating different heterocyclic systems. These studies can predict properties such as density, heat of formation, detonation velocity, and sensitivity before experimental synthesis is attempted, significantly reducing the time and cost associated with developing new materials. researchgate.net The introduction of amino groups and condensation with triazole rings are computational approaches that have been explored for improving the thermal stability of explosives. researchgate.netresearchgate.net

High-Pressure and High-Temperature Behavior Studies

Understanding the behavior of energetic materials under extreme conditions is critical for predicting their performance and stability in various applications. Research in this area involves studying phase transitions, decomposition pathways, and energy release mechanisms at high pressures and temperatures. Techniques such as high-pressure X-ray diffraction and laser heating in diamond anvil cells are employed to investigate material behavior under these conditions. mdpi.comaps.orgaps.orgresearchgate.net While specific high-pressure and high-temperature studies on this compound were not extensively detailed in the search results, research on other energetic materials under such conditions provides a framework for future investigations into this compound's behavior under extreme environments.

In-Situ Characterization Techniques for Reaction Monitoring

Real-time monitoring of chemical reactions during the synthesis and decomposition of energetic materials provides invaluable insights into reaction mechanisms and kinetics. In-situ characterization techniques allow researchers to observe processes as they happen, under relevant reaction conditions. mdpi.comnih.govjos.ac.cn Techniques such as in-situ high energy synchrotron X-ray powder diffraction and Raman spectroscopy have been successfully implemented for monitoring mechanochemical reactions. mdpi.com For this compound synthesis, in-situ methods could be used to track the formation of intermediates, optimize reaction parameters, and ensure product purity. anton-paar.comrsc.org This is particularly important for energetic materials where controlling reaction pathways is crucial for safety and yield.

Development of this compound-Based Co-crystals or Composite Energetic Materials

Cocrystallization and the development of composite materials are strategies used to tune the properties of energetic substances. mdpi.comnih.govresearchgate.netresearchgate.netmdpi.com By combining this compound with other energetic or inert materials, researchers aim to create new formulations with improved performance, reduced sensitivity, or tailored energy release rates. researchgate.netmdpi.com Cocrystals can offer better performance and stability compared to their individual components. mdpi.com For example, studies on CL-20 based cocrystals have shown modified density, melting points, and reduced sensitivity. mdpi.com Future research could explore forming cocrystals of this compound with various coformers to enhance its properties, or developing composite materials by incorporating this compound into binders or matrices to improve processability and mechanical properties. researchgate.net

Environmental Considerations in the Life Cycle of Energetic Materials (Excluding Ecotoxicity)

Assessing and mitigating the environmental impact of energetic materials throughout their life cycle, from synthesis to disposal, is an increasingly important area of research. italiaclima.orgwiley.comresearchgate.netuc.pt This includes evaluating aspects such as energy consumption, waste generation, and emissions, excluding the specific study of ecotoxicity as per the user's instruction. Life Cycle Assessment (LCA) is a tool used to comprehensively evaluate the environmental flows associated with a production system. italiaclima.orgresearchgate.netuc.pt For energetic materials, LCA can help identify environmental hotspots in their production and disposal. researchgate.netuc.pt Research directions include developing greener synthesis methods with reduced environmental footprint and exploring more environmentally friendly disposal or demilitarization techniques that minimize negative impacts compared to traditional methods like incineration. researchgate.netmdpi.com

Cross-Disciplinary Research with Materials Engineering for Performance Enhancement

Improving the performance of energetic materials like this compound also involves collaboration with materials engineering. This includes optimizing the physical form of the material, such as particle size and morphology, and developing new binders and formulations. researchgate.netresearchgate.netletpub.com Materials engineering principles can be applied to control crystal growth during synthesis, leading to materials with desired properties. mdpi.com Furthermore, the development of energetic polymers and binders offers the potential to improve the performance and processability of composite energetic systems containing this compound. researchgate.netwiley-vch.de Research in this area focuses on understanding the relationship between material structure, processing, and performance to develop next-generation energetic materials with enhanced capabilities. letpub.com

Q & A

Q. What are the established synthetic routes for DANTNP, and how do reaction conditions influence yield and purity?

this compound (4,6-bis(5-amino-3-nitro-1,2,4-triazol-1-yl)-5-nitropyrimidine) is synthesized via nucleophilic substitution reactions. A common method involves reacting 4,6-dichloro-5-nitropyrimidine with ANTA (5-amino-3-nitro-1,2,4-triazole) in the presence of sodium ethoxide as a base . Optimized conditions (e.g., molar ratios, temperature, and solvent polarity) significantly affect yield. For instance, Wang et al. improved synthesis efficiency by introducing NaF as a catalyst, reducing reaction steps and increasing yield to >85% . Purity is typically verified using HPLC and elemental analysis, with impurities often arising from incomplete substitution or byproduct formation.

Q. How is the thermal stability of this compound experimentally assessed, and what metrics are critical for comparison with analogous compounds?

Thermal stability is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Key metrics include decomposition onset temperature and activation energy (Ea). This compound exhibits a decomposition temperature >330°C and Ea of ~180 kJ/mol, surpassing ANTA’s stability due to its fused heterocyclic structure . Comparative studies should normalize testing parameters (heating rate, atmosphere) to avoid skewed results.

Q. What analytical techniques are essential for characterizing this compound’s structural and explosive properties?

Core techniques include:

- NMR and IR spectroscopy for verifying functional groups and substitution patterns.

- X-ray diffraction (XRD) for crystal structure analysis, critical for understanding detonation sensitivity.

- Velocity of Detonation (VOD) testing via copper cylinder compression or optical methods, yielding values ~8,120 m/s .

- Density measurements (e.g., gas pycnometry), with this compound achieving 1.84 g/cm³ .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported thermal stability data for this compound derivatives?

Quantum chemistry calculations (e.g., DFT) model decomposition pathways and activation barriers. Wang et al. used Mulliken population analysis to identify electron-deficient regions in this compound, correlating with stability under thermal stress . Discrepancies in experimental Ea values may arise from differing sample preparation or instrument calibration; systematic meta-analyses of raw datasets are recommended to isolate methodological biases .

Q. What strategies optimize this compound synthesis for scalability while maintaining low sensitivity?

Key factors include:

- Catalyst selection : NaF accelerates reaction kinetics, reducing side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Post-synthetic purification : Recrystallization from ethanol/water mixtures improves purity without compromising yield. Pilot-scale trials should prioritize safety protocols due to this compound’s moderate sensitivity to friction (IS >40 J) .

Q. How do intermolecular interactions in this compound crystals influence its explosive performance?

Non-covalent interactions (e.g., hydrogen bonding, π-stacking) stabilize the crystal lattice, increasing density and detonation velocity. Hirshfeld surface analysis reveals that nitro and amino groups form extensive H-bond networks, contributing to this compound’s high VOD . Molecular dynamics simulations can predict how lattice defects or dopants alter sensitivity and performance.

Q. What experimental and computational approaches elucidate this compound’s decomposition mechanisms under varying conditions?

Q. How can researchers address contradictions between predicted and observed explosive properties of this compound analogs?

Discrepancies often stem from oversimplified computational models (e.g., neglecting crystal packing effects). Hybrid approaches combining DFT with empirical corrections (e.g., Kamlet-Jacobs equations for detonation pressure) improve predictive accuracy . Experimental validation using standardized testing protocols (e.g., STANAG 4489 for sensitivity) is critical .

Methodological Recommendations

- Data Contradiction Analysis : Use systematic review frameworks (e.g., PRISMA) to aggregate and compare studies, identifying confounding variables like impurity levels or testing methodologies .

- Experimental Design : Employ factorial design to isolate variables (e.g., solvent, catalyst) in synthesis optimization .

- Statistical Validation : Apply ANOVA or Bayesian inference to assess reproducibility in thermal stability measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.